molecular formula C15H14OSe2 B14278662 2,3-Bis(phenylselanyl)prop-2-en-1-ol CAS No. 134904-99-7

2,3-Bis(phenylselanyl)prop-2-en-1-ol

Cat. No.: B14278662
CAS No.: 134904-99-7
M. Wt: 368.2 g/mol
InChI Key: BRDKEVQPQBBTER-UHFFFAOYSA-N
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Description

2,3-Bis(phenylselanyl)prop-2-en-1-ol is an organic compound characterized by the presence of two phenylselanyl groups attached to a prop-2-en-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(phenylselanyl)prop-2-en-1-ol typically involves the reaction of allyl alcohol with diphenyl diselenide in the presence of a catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(phenylselanyl)prop-2-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding selenoxides.

    Reduction: Reduction reactions can convert the selenoxide back to the original compound.

    Substitution: The phenylselanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include selenoxides, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

2,3-Bis(phenylselanyl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including antioxidant and anticancer activities.

    Industry: It can be used in the development of new materials with unique properties due to the presence of selenium.

Mechanism of Action

The mechanism of action of 2,3-Bis(phenylselanyl)prop-2-en-1-ol involves the interaction of the phenylselanyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that exert biological effects. The exact molecular pathways involved are still under investigation, but they may include modulation of oxidative stress and inhibition of certain enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Bis(phenylselanyl)prop-2-en-1-ol is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties

Properties

CAS No.

134904-99-7

Molecular Formula

C15H14OSe2

Molecular Weight

368.2 g/mol

IUPAC Name

2,3-bis(phenylselanyl)prop-2-en-1-ol

InChI

InChI=1S/C15H14OSe2/c16-11-15(18-14-9-5-2-6-10-14)12-17-13-7-3-1-4-8-13/h1-10,12,16H,11H2

InChI Key

BRDKEVQPQBBTER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]C=C(CO)[Se]C2=CC=CC=C2

Origin of Product

United States

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